Dodecenylsuccinic anhydride

Description

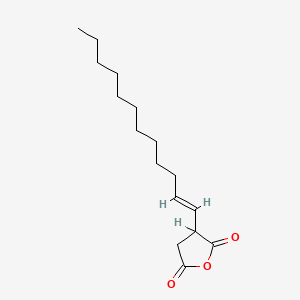

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNUXJQQFPNMN-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893538 | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25377-73-5, 119295-58-8 | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of Dodecenylsuccinic Anhydride (DDSA)

For Researchers, Scientists, and Drug Development Professionals

Dodecenylsuccinic anhydride (B1165640) (DDSA) is a branched, long-chain alkenyl succinic anhydride primarily known in industrial settings as a curing agent for epoxy resins, where it imparts flexibility and hydrophobicity.[1] However, its versatile chemical nature, stemming from a reactive anhydride ring and a 12-carbon hydrophobic chain, has led to its increasing adoption in diverse research fields, particularly in biomaterial modification and drug delivery.[2][3] This technical guide provides a comprehensive overview of the core research applications of DDSA, detailing its role in modifying biopolymers, quantitative effects on material properties, and established experimental protocols.

Core Research Applications

DDSA's utility in research is centered on its ability to be grafted onto other molecules, primarily biopolymers, to introduce a hydrophobic C12 chain via esterification.[2][3] This modification transforms hydrophilic biopolymers into amphiphilic materials capable of self-assembly and other unique functionalities.[1]

-

Biopolymer Modification for Drug Delivery: DDSA is extensively used to modify natural polysaccharides and proteins like chitosan (B1678972), starch, and collagen.[1][2][4][5] This modification enhances the hydrophobicity of these biopolymers, making them excellent candidates for encapsulating and controlling the release of hydrophobic drugs.[1][4] The resulting amphiphilic polymers can self-assemble into nanoparticles or be formulated as hydrogels for sustained drug delivery systems.[1][6]

-

Epoxy Resin Curing for Biological Sample Preparation: In the field of microscopy, DDSA serves as a crucial liquid anhydride hardener for epoxy resins such as Araldite and Epon.[7][8] Its low viscosity allows for excellent infiltration into biological tissues, and it imparts the necessary flexibility and toughness to the final cured block, which is essential for ultramicrotomy in transmission electron microscopy (TEM).[7][8]

-

Functional Comonomer in Polymer Synthesis: DDSA can be employed as a functional comonomer in polymerization processes to synthesize novel copolyesters.[9] Its incorporation into a polymer backbone, such as in Poly(butylene adipate-co-terephthalate) (PBAT), significantly enhances surface hydrophobicity and improves properties like the water vapor barrier.[9]

Data Presentation: Physicochemical Properties of DDSA-Modified Biopolymers

The modification of biopolymers with DDSA leads to significant and tunable changes in their physicochemical properties. The critical parameter governing these changes is the Degree of Substitution (DS) , which represents the average number of hydroxyl groups substituted with DDSA per monomer unit of the biopolymer.[1]

Table 1: Effect of Increasing DDSA Modification (DS) on Quinoa Starch Properties

| Property | Effect of Increasing DS | Quantitative Data Example | Reference |

| Particle Size | Increase | Particle size increases with increasing DS. | [1] |

| Water Solubility | Increase | Water solubility increases with increasing DS. | [9] |

| Swelling Power | Increase | Swelling power increases with increasing DS. | [9] |

| Gelatinization Enthalpy (ΔH) | Decrease | Gelatinization enthalpy decreases as DS rises. | [9] |

| Relative Crystallinity | Decrease | Relative crystallinity decreases from 25.5% (native) to 23.4% at the highest DS. | [9] |

| Emulsion Stability | Increase | Higher DS leads to smaller emulsion droplet sizes and greater stability over time. | [9] |

Table 2: Typical Properties of DDSA as an Epoxy Curing Agent

| Property | Value | Reference |

| Appearance | Clear, light yellow liquid | [5] |

| Viscosity @ 25°C | 290-355 cps | [5] |

| Specific Gravity | 0.98 – 1.02 | [5] |

| Boiling Point @ 5mm Hg | 184°C min | [5] |

| Mix Ratio (with Epoxy Resin) | 130-150 phr (parts per hundred resin) | [5] |

| Pot Life (with BDMA catalyst) | 4 hours at 90°C | [5] |

| Cure Temperature | 120°C | [5] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of DDSA-modified materials. The following protocols provide standardized procedures for key experiments.

Protocol 1: Synthesis of DDSA-Modified Starch

This protocol describes the esterification of starch with DDSA in an aqueous slurry, a common method for preparing modified starches.[10]

Materials:

-

Starch (e.g., quinoa, corn)

-

Dodecenylsuccinic anhydride (DDSA)

-

Sodium hydroxide (B78521) (NaOH) solution (3% w/v)

-

Hydrochloric acid (HCl) solution (for neutralization)

-

Deionized water

-

Ethanol (B145695) (95%)

Methodology:

-

Slurry Preparation: Prepare a starch slurry (e.g., 30% w/w) in deionized water with continuous stirring.

-

pH Adjustment: Adjust the pH of the slurry to a range of 8.5-9.0 using the 3% NaOH solution.

-

DDSA Addition: Add the desired amount of DDSA (e.g., 10% w/w of starch). The DDSA can be added directly or as a pre-emulsion.[1][10]

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours), keeping the pH constant at 8.5-9.0 by periodic addition of NaOH.[1]

-

Neutralization: After the reaction period, neutralize the mixture to pH 7.0 with HCl solution.[1]

-

Washing: Wash the modified starch by centrifuging the slurry, removing the supernatant, and resuspending the pellet in deionized water. Repeat this step three times.[1]

-

Final Wash and Drying: Perform a final wash with 95% ethanol to remove unreacted DDSA. Dry the purified product to a constant weight (e.g., by freeze-drying).[1]

-

Storage: Store the final DDSA-modified starch in a desiccator at room temperature.[1]

Protocol 2: Preparation of DDSA-Modified Chitosan Hydrogels

This protocol outlines the synthesis of DDSA-modified chitosan hydrogels for potential applications in sustained drug delivery.[4][6]

Materials:

-

Chitosan

-

DDSA

-

Glacial acetic acid (e.g., 1% v/v aqueous solution)

-

Deionized water

-

Hydrophobic drug (e.g., thymol) for loading (optional)

-

Molds for hydrogel formation

Methodology:

-

Chitosan Dissolution: Prepare a chitosan solution (e.g., 2% w/v) in the dilute acetic acid solution by stirring until fully dissolved.

-

DDSA Modification (in situ): While stirring, add a predetermined amount of DDSA to the chitosan solution. The anhydride reacts with the primary amine groups on the chitosan backbone.

-

Drug Loading (Optional): If loading a hydrophobic drug, dissolve it in a suitable solvent and add it to the polymer solution.

-

Hydrogel Formation: Pour the resulting solution into molds and allow it to gel. The cross-linking and hydrophobic modifications introduced by DDSA facilitate hydrogel formation.

-

Characterization: Characterize the hydrogels using techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared (FT-IR) Spectroscopy to confirm modification, and rheological measurements to assess mechanical properties.[6]

Protocol 3: Curing Epoxy Resin with DDSA for TEM Sample Embedding

This protocol details the use of DDSA as a hardener for embedding biological samples for Transmission Electron Microscopy.[7][8]

Materials:

-

Epoxy Resin (e.g., Araldite 502 or Epon 812)

-

Dodecenyl Succinic Anhydride (DDSA)

-

Accelerator (e.g., DMP-30 or BDMA)

-

Fixed and dehydrated biological tissue

-

Transitional Solvent (e.g., propylene (B89431) oxide)

-

Embedding capsules or molds

-

Oven (60-65°C)

Methodology:

-

Resin Mixture Preparation: In a disposable beaker under a fume hood, combine the epoxy resin and DDSA in the manufacturer-recommended ratio. Mix gently with a spatula for 2-5 minutes until the solution is clear.[8]

-

Accelerator Addition: Add the accelerator (e.g., 1 phr of BDMA) to the mixture and continue to mix gently until homogeneous.[5][8]

-

Infiltration:

-

After tissue dehydration, perform a series of infiltration steps with increasing concentrations of the resin mixture diluted in a transitional solvent.[8]

-

A typical series might be: 1:2 resin:solvent, 1:1 resin:solvent, 2:1 resin:solvent, followed by several changes of 100% resin mixture. Each step may last several hours to ensure complete infiltration.

-

-

Embedding: Place the infiltrated tissue into an embedding capsule or mold and fill it with the fresh resin mixture.

-

Polymerization (Curing): Place the filled capsules in an oven at 60-65°C for 24-48 hours to allow for complete polymerization of the resin block.[7]

-

Cooling and Sectioning: Allow the blocks to cool to room temperature before trimming for ultramicrotomy.[7]

Visualizations: Mechanisms and Workflows

Logical Relationship: Biopolymer Modification with DDSA

The following diagram illustrates the chemical logic behind modifying a generic polysaccharide with DDSA to create an amphiphilic polymer.

Caption: Logical workflow of biopolymer modification with DDSA for drug delivery applications.

Experimental Workflow: Preparation of DDSA-Modified Nanoparticles

This diagram outlines the typical experimental steps for creating and characterizing DDSA-based nanoparticles for drug delivery.

Caption: Experimental workflow for synthesizing and characterizing DDSA-modified nanoparticles.

Mechanism: DDSA Curing of Epoxy Resin

This diagram illustrates the core chemical reactions involved when DDSA is used to cure an epoxy resin, typically initiated by a species with a hydroxyl group and catalyzed by a tertiary amine.

Caption: Simplified reaction mechanism for the DDSA curing of epoxy resins.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kinampark.com [kinampark.com]

- 4. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadview-tech.com [broadview-tech.com]

- 6. homes.nano.aau.dk [homes.nano.aau.dk]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]

An In-depth Technical Guide to the Synthesis and Purification of Dodecenylsuccinic Anhydride (DDSA)

For Researchers, Scientists, and Drug Development Professionals

Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate with significant applications across various scientific and industrial sectors. As an organic compound featuring a C12 dodecenyl chain attached to a succinic anhydride ring, DDSA possesses an amphiphilic nature, with a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head.[1] This unique structure makes it a valuable agent in the synthesis of resins, as a corrosion inhibitor, and notably in the pharmaceutical and drug development fields as a modifying agent for biopolymers to create hydrophobic drug delivery systems.[1] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DDSA, tailored for professionals in research and drug development.

Synthesis of Dodecenylsuccinic Anhydride

The primary industrial synthesis of DDSA is achieved through an "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this case, a C12 olefin, such as dodecene or polyisobutylene, acts as the ene, and maleic anhydride serves as the enophile.[2][3] The reaction is typically carried out at elevated temperatures, often in the range of 120°C to 250°C.[4]

The isomeric composition of the final DDSA product is dependent on the isomer of the dodecene used as the starting material. Commercially available DDSA is primarily a mixture of isomers, which can be broadly categorized into linear (n-DDSA) and branched (iso-DDSA) forms, depending on the structure of the dodecenyl group.[1]

A general synthesis procedure involves the following steps:

-

Reactant Mixing : Dodecene (or polyisobutylene) and maleic anhydride are mixed in a reactor. To favor the desired reaction, the olefin is generally used in a molar excess, typically ranging from 1.5 to 5.0 moles of olefin per mole of maleic anhydride.[4]

-

Initiation : A catalyst and an initiator are introduced to the mixture to facilitate the reaction.[3]

-

Reaction : The mixture is heated to a specific temperature and stirred for a designated period to facilitate the ene reaction. Reaction times can range from 0.5 to 24 hours.[4]

-

Purification : The resulting DDSA is then purified, most commonly through distillation under reduced pressure.[3]

Experimental Protocol: Laboratory-Scale Synthesis

While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established principles of the ene reaction.

Materials:

-

1-Dodecene

-

Maleic Anhydride

-

Xylene (as solvent, optional)[5]

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.

Procedure:

-

In a three-neck round-bottom flask, combine maleic anhydride and a molar excess of 1-dodecene. A molar ratio of 1.2 to 1.35 of maleic anhydride to dodecene has been reported in similar syntheses.[5]

-

If a solvent is used, add xylene to the mixture.[5]

-

Flush the apparatus with nitrogen gas.

-

Heat the reaction mixture to a temperature between 220°C and 235°C with continuous stirring.[5]

-

Maintain the reaction at this temperature for 8 to 10 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude DDSA is now ready for purification.

Purification of this compound

The primary method for purifying DDSA is vacuum distillation . This technique is essential to separate the desired product from unreacted starting materials and any high-boiling polymeric byproducts that may have formed during the high-temperature synthesis.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

A distillation apparatus suitable for vacuum operation, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source (e.g., vacuum pump).

-

Heating mantle.

-

Manometer to monitor the pressure.

Procedure:

-

Transfer the crude DDSA mixture into the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Begin to reduce the pressure in the system using the vacuum source. A pressure of around 3 mmHg is a reasonable target.[6]

-

Once the desired pressure is achieved and stable, begin to heat the distillation flask.

-

Collect the fraction that distills at approximately 150°C under a pressure of 3 mmHg.[6] This fraction corresponds to the purified DDSA.

-

Continue the distillation until no more product is collected.

-

Allow the apparatus to cool completely before carefully reintroducing air to the system.

Data Presentation

The following table summarizes key quantitative data related to the synthesis and properties of DDSA.

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Reaction Temperature | 220-235 °C | [5] |

| Maleic Anhydride to Dodecene Molar Ratio | 1.2 - 1.35 | [5] |

| Reaction Time | 8 - 10 hours | [5] |

| Purification Parameters | ||

| Distillation Temperature | ~150 °C | [6] |

| Distillation Pressure | ~3 mmHg | [6] |

| Physical Properties | ||

| Molecular Weight | 266.38 g/mol | [7] |

| Density (at 25°C) | 1.005 g/mL | [6] |

| Refractive Index (n20/D) | 1.479 | [6] |

| Purity Specifications (Commercial Grade) | ||

| Assay (morpholine method) | ≥ 95.5 % | [8] |

| Free Maleic Anhydride | ≤ 0.2 % |

Characterization of this compound

The structure and purity of the synthesized DDSA can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the DDSA molecule. The characteristic peaks for DDSA are:

-

C=O stretching (anhydride): Two distinct peaks around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two peaks is characteristic of a cyclic anhydride.

-

C-H stretching (alkenyl): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C stretching: A peak around 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Expected ¹H NMR Signals for DDSA:

-

Alkenyl protons (-CH=CH-): Signals in the region of 5.0-6.0 ppm.

-

Protons on the succinic anhydride ring: Signals typically in the range of 2.5-3.5 ppm.

-

Aliphatic protons of the dodecenyl chain (-CH₂-, -CH₃): A complex set of signals in the upfield region (0.8-2.5 ppm).

Expected ¹³C NMR Signals for DDSA:

-

Carbonyl carbons (C=O): Signals in the downfield region, typically around 170-180 ppm.

-

Alkenyl carbons (-C=C-): Signals in the region of 120-140 ppm.

-

Carbons of the succinic anhydride ring: Signals around 30-50 ppm.

-

Aliphatic carbons of the dodecenyl chain: Signals in the upfield region (10-40 ppm).

Biological Interactions and Signaling Pathways

Currently, there is limited evidence to suggest that DDSA itself has intrinsic biological activity or directly modulates specific cellular signaling pathways. Its primary role in a biological context is as a hydrophobic modifying agent for biopolymers, such as chitosan (B1678972) and starch, to create drug delivery systems.[1] The introduction of the dodecenyl chain enhances the encapsulation of hydrophobic drugs and can influence the release profile of the therapeutic agent.[1]

The biological activity observed in studies involving DDSA-modified carriers is typically attributed to the encapsulated drug. The DDSA-modified biopolymer serves as a vehicle to improve the drug's delivery and bioavailability. The mechanism of cellular uptake for such nanoparticles is often through endocytosis.

Further research is needed to determine if the DDSA component itself has any intrinsic biological activity or modulates any signaling pathways following the degradation of the carrier.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 3. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 4. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. imisrise.tappi.org [imisrise.tappi.org]

- 7. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

A Technical Guide to Dodecenylsuccinic Anhydride: Properties, Synthesis, and Applications

Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate, primarily recognized for its role as a curing agent for epoxy resins and as a modifying agent for biopolymers in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and key experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Dodecenylsuccinic Anhydride

This compound is characterized by a C12 alkenyl chain attached to a succinic anhydride ring. It is typically available as a mixture of isomers, which is reflected in the multiple CAS numbers associated with this compound. The molecular formula for DDSA is C₁₆H₂₆O₃, and its molecular weight is 266.38 g/mol .[1][2]

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₆H₂₆O₃[1] |

| Molecular Weight | 266.38 g/mol [1][2] |

| Common CAS Numbers | 25377-73-5 (mixture of isomers)[3], 26544-38-7 (mixture of isomers)[1] |

Physicochemical Data

The physical properties of DDSA can vary slightly depending on the specific isomeric composition. The data presented below is a compilation from various technical sources.

| Property | Value |

| Appearance | Clear, light-yellow, viscous liquid or waxy solid[4][5] |

| Density | 1.002 - 1.01 g/cm³ at 20-25 °C[2] |

| Boiling Point | 150 °C at 3 mmHg, 180-182 °C at 5 mmHg[6], 200 °C at 27 hPa |

| Flash Point | >110 °C (>230 °F), 127 °C, 177 °C[5] |

| Refractive Index | n20/D 1.479 |

| Vapor Pressure | 26 hPa at 200 °C |

| pH | 2-4 (in a 50 g/L aqueous slurry at 20 °C)[3] |

Synthesis of this compound

DDSA is commercially synthesized via an "ene synthesis" reaction between an olefin (typically a C12 olefin like dodecene) and maleic anhydride.[7] This reaction involves the addition of the maleic anhydride to the dodecene, with a concurrent shift of the double bond.

A general patented synthesis process involves mixing polyisobutylene (B167198) (as a source of the dodecenyl group) and maleic anhydride in a reactor, adding a catalyst and an initiator, and carrying out the reaction at an elevated temperature.[8][9] The product is then obtained by distillation.[8][9]

Applications and Experimental Protocols

DDSA's utility stems from its bifunctional nature: the anhydride ring is reactive towards nucleophiles like hydroxyl and amine groups, while the long alkyl chain imparts hydrophobicity and flexibility.

Epoxy Resin Curing Agent

DDSA is a widely used liquid anhydride hardener for epoxy resins, particularly in applications requiring good mechanical strength, flexibility, and electrical insulation.[10][11] Compared to amine-based curing agents, DDSA offers a longer pot life and lower volatility.[5]

Curing Mechanism: The curing process is not a direct reaction between the epoxy and anhydride groups but requires an initiator, typically a hydroxyl-containing species or a tertiary amine catalyst.[10] The mechanism proceeds in two main stages:

-

Initiation: The anhydride ring is opened by a hydroxyl group, forming a monoester with a free carboxylic acid group.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group (esterification), generating a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, propagating the chain reaction and leading to a cross-linked polyester (B1180765) network. A competing reaction is etherification, where the hydroxyl groups react with other epoxy groups.

Experimental Protocol for Epoxy Curing:

-

Materials: Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A), DDSA, and a tertiary amine accelerator (e.g., tris(dimethylaminomethyl)phenol).

-

Formulation: The typical dosage of DDSA is in the range of 120-150 parts per hundred parts of resin (phr).[5] The accelerator is usually added at 0.5-2 phr.

-

Procedure:

-

Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C).

-

Add the required amount of DDSA and mix thoroughly until a homogeneous mixture is obtained.

-

Add the accelerator and mix for a few minutes.

-

Degas the mixture in a vacuum chamber to remove entrapped air bubbles.

-

Pour the mixture into a mold and cure.

-

-

Curing Schedule: A typical curing schedule is a two-stage process, for example, 2 hours at 100 °C followed by 2 hours at 150 °C.[5]

Biopolymer Modification for Drug Delivery

In the pharmaceutical field, DDSA is used to modify hydrophilic biopolymers such as polysaccharides (e.g., starch, chitosan) and proteins.[12][13] The esterification of hydroxyl or amino groups on the biopolymer with DDSA introduces a hydrophobic C12 chain.[14] This modification creates amphiphilic macromolecules capable of forming nanoparticles or hydrogels that can encapsulate and control the release of hydrophobic drugs.[14]

Experimental Protocol for DDSA Modification of Chitosan (B1678972):

-

Materials: Chitosan, DDSA, glacial acetic acid, deionized water, sodium hydroxide (B78521) (NaOH) for pH adjustment, ethanol (B145695).[14]

-

Procedure:

-

Polymer Solution Preparation: Prepare a 2% (w/v) solution of chitosan in a 1% (v/v) aqueous solution of glacial acetic acid by stirring until fully dissolved.

-

pH Adjustment: Adjust the pH of the solution to the desired level (e.g., 8.5-9.0) using a NaOH solution.

-

DDSA Addition: Add the desired amount of DDSA (e.g., 10% w/w of chitosan) to the solution while stirring vigorously.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 40 °C) with continuous stirring for a specified duration (e.g., 4 hours), keeping the pH constant.

-

Purification: Neutralize the mixture and precipitate the modified chitosan by adding ethanol.

-

Washing and Drying: Wash the precipitate repeatedly with ethanol and water to remove unreacted DDSA and other impurities. Dry the final product, for example, by freeze-drying.

-

Safety Profile

This compound is an irritant. It is known to cause skin irritation and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. This compound [himedialabs.com]

- 2. prepchem.com [prepchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]

- 6. threebond.co.jp [threebond.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 9. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. DDSA Dodecenyl Succinic Anhydride (AGR1051) - Chemicals [estore.oxinst.com]

- 12. researchgate.net [researchgate.net]

- 13. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of Dodecenylsuccinic Anhydride (DDSA) and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dodecenylsuccinic anhydride (B1165640) (DDSA), a versatile chemical intermediate with significant applications across various scientific and industrial sectors. The focus of this guide is on the distinct isomers of DDSA, their synthesis, characteristics, and the experimental protocols used for their analysis. This document is intended to be a valuable resource for professionals in research, development, and quality control who work with or are exploring the use of DDSA.

Dodecenylsuccinic anhydride is an organic compound featuring a C12 dodecenyl chain attached to a succinic anhydride ring. This structure gives the molecule an amphiphilic nature, with a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head. Commercially, DDSA is typically available as a mixture of isomers, which can be broadly classified into two main categories: linear (n-DDSA) and branched (iso-DDSA). The specific isomeric composition is dependent on the dodecene isomer used as the starting material in the synthesis process and significantly influences the physical and chemical properties of the final product.

The branched form is often referred to as tetrapropenylsuccinic anhydride (TPSA), as it is predominantly derived from the C12 branched-olefin propylene (B89431) tetramer.[1] The isomeric form of DDSA is a critical factor in its application, determining its suitability for specific uses, such as a modifying agent for biopolymers in drug delivery systems, a curing agent for epoxy resins, and as a corrosion inhibitor.[1]

Comparative Characteristics of DDSA Isomers

The structural differences between linear and branched isomers of DDSA lead to variations in their physical and chemical properties. While much of the commercially available data pertains to isomeric mixtures, the following tables summarize the known quantitative characteristics to facilitate comparison.

Table 1: Physical Properties of DDSA Isomers

| Property | Linear DDSA (n-DDSA) | Branched DDSA (iso-DDSA/TPSA) |

| Appearance | Clear, light-yellow viscous liquid[2] | Clear colorless to yellow liquid[3] |

| Molecular Formula | C₁₆H₂₆O₃[4] | C₁₆H₂₆O₃[5] |

| Molecular Weight | 266.38 g/mol [6] | 266.38 g/mol [5] |

| Boiling Point | 150 °C @ 3 mmHg[6] | 180-182 °C @ 5 mmHg[7] |

| Density | 1.005 g/mL at 25 °C[6] | 1.03 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.479[6] | 1.477-1.479[7] |

| Viscosity | Data not readily available for pure isomer | ~600 cP at 20 °C[3] |

Table 2: Chemical Properties of DDSA Isomers

| Property | Linear DDSA (n-DDSA) | Branched DDSA (iso-DDSA/TPSA) |

| Acid Number (mg KOH/g) | 405-425 | 415 (typical)[3] |

| Saponification Number (mg KOH/g) | Data not readily available | 410 - 432[5] |

| Solubility | Generally soluble in organic solvents like acetone (B3395972) and toluene | Soluble in organic solvents[7] |

| Water Solubility | Limited | 20 mg/L at 22 °C[7] |

Synthesis of DDSA Isomers

The primary method for synthesizing DDSA is the "ene" reaction, which involves the reaction of an olefin (dodecene) with an enophile (maleic anhydride). The specific isomer of dodecene used as the reactant determines the isomeric composition of the resulting DDSA. Linear DDSA is synthesized from linear dodecene (e.g., 1-dodecene), while branched DDSA is synthesized from branched dodecenes, most commonly propylene tetramer.[1]

Experimental Protocols

Accurate characterization of DDSA isomers is crucial for their effective application. The following are detailed methodologies for key experiments used to determine the properties of DDSA.

Determination of Acid Number

The acid number is a measure of the free carboxylic acid content, which can form due to the hydrolysis of the anhydride ring. It is expressed as the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize one gram of the substance.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide. The endpoint is determined potentiometrically.

Apparatus:

-

Automatic titrator or manual titration setup with a burette

-

pH meter or potentiometer with a suitable electrode

-

Magnetic stirrer

-

Beakers (150 mL)

Reagents:

-

Titration solvent: A mixture of toluene, isopropyl alcohol, and a small amount of water.[8]

-

Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution, standardized.

-

All reagents should be of analytical grade.

Procedure:

-

Blank Titration: Perform a blank titration on the titration solvent to determine the volume of titrant required to neutralize the solvent itself.

-

Sample Preparation: Accurately weigh an appropriate amount of the DDSA sample into a beaker and dissolve it in the titration solvent.[8]

-

Titration: Titrate the sample solution with the standardized alcoholic KOH solution. Record the volume of titrant added versus the pH or potential. The endpoint is the point of maximum inflection in the titration curve.

-

Calculation: The acid number is calculated using the following formula: Acid Number (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample Where:

-

V_sample = volume of KOH solution used for the sample (mL)

-

V_blank = volume of KOH solution used for the blank (mL)

-

M_KOH = Molarity of the KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the sample (g)

-

Determination of Saponification Number

The saponification number is a measure of the amount of ester groups in a substance. It is defined as the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

Principle: The sample is refluxed with an excess of alcoholic potassium hydroxide solution to saponify the ester groups. The unreacted KOH is then back-titrated with a standardized acid solution.

Apparatus:

-

Conical flasks with ground glass joints (250 mL)

-

Reflux condensers

-

Water bath or heating mantle

-

Burette

-

Pipettes

Reagents:

-

0.5 M alcoholic potassium hydroxide (KOH) solution

-

0.5 M hydrochloric acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

Procedure:

-

Sample Preparation: Accurately weigh about 1-2 g of the DDSA sample into a conical flask.

-

Saponification: Add a precise volume (e.g., 25 mL) of 0.5 M alcoholic KOH solution to the flask. Attach the reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes to ensure complete saponification.[9]

-

Blank Determination: A blank determination should be run in parallel, following the same procedure but without the sample.[9]

-

Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.[9]

-

Calculation: The saponification number is calculated as follows: Saponification Number (mg KOH/g) = ((V_blank - V_sample) * M_HCl * 56.1) / W_sample Where:

-

V_blank = volume of HCl solution used for the blank (mL)

-

V_sample = volume of HCl solution used for the sample (mL)

-

M_HCl = Molarity of the HCl solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W_sample = Weight of the sample (g)

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identifying the functional groups present in DDSA isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavenumbers.

-

Procedure: A thin film of the liquid DDSA sample is placed between two KBr or NaCl plates and analyzed.

-

Expected Peaks:

-

C=O stretching (anhydride): Two characteristic peaks around 1860 cm⁻¹ and 1780 cm⁻¹.

-

C-H stretching (alkenyl): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by analyzing the magnetic properties of the hydrogen and carbon nuclei.

-

Procedure: The DDSA sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

-

Expected Signals (¹H NMR):

-

Alkenyl protons (-CH=CH-): 5.0-6.0 ppm.

-

Protons on the succinic anhydride ring: 2.5-3.5 ppm.

-

Aliphatic protons of the dodecenyl chain: 0.8-2.5 ppm.

-

-

Expected Signals (¹³C NMR):

-

Carbonyl carbons (C=O): 170-180 ppm.

-

Alkenyl carbons (-C=C-): 120-140 ppm.

-

Carbons of the succinic anhydride ring: 30-50 ppm.

-

Aliphatic carbons of the dodecenyl chain: 10-40 ppm. Differences in chemical shifts and coupling constants can be used to distinguish between different isomers.

-

Applications in Drug Development

In the pharmaceutical and drug development fields, DDSA is of particular interest as a modifying agent for biopolymers like chitosan (B1678972) and starch. The introduction of the hydrophobic dodecenyl chain into these hydrophilic polymers enhances their ability to encapsulate hydrophobic drugs and modulate their release profiles. While DDSA itself is not known to have direct pharmacological activity or interact with specific signaling pathways, its role as an excipient in creating advanced drug delivery systems is of significant importance. The resulting DDSA-modified nanoparticles are typically taken up by cells through endocytosis.

References

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 5. K12: Branched Dodecenyl Succinic Anhydride DDSA from China manufacturer - Ruqinba Chemical [rqbchemical.com]

- 6. ドデセニルコハク酸無水物、異性体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tetrapropenylsuccinic Anhydride (mixture of branched chain isomers) CAS#: 26544-38-7 [amp.chemicalbook.com]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

The Solubility of Dodecenylsuccinic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dodecenylsuccinic anhydride (B1165640) (DDSA), a versatile chemical intermediate used in various industrial and scientific applications, including as a curing agent for epoxy resins and a modifying agent for biopolymers in drug delivery systems.[1][2][3] DDSA is an organic compound with an amphiphilic nature, featuring a hydrophobic C12 dodecenyl chain and a reactive, hydrophilic anhydride ring. It is commercially available as a mixture of linear and branched isomers, which can influence its physical and chemical properties.

Core Concepts: Understanding DDSA Solubility

Dodecenylsuccinic anhydride is a clear, light-yellow, viscous liquid.[4][5] Its solubility is a critical parameter for its application in various formulations. The long dodecenyl chain imparts significant nonpolar character, while the succinic anhydride ring provides a degree of polarity. This dual nature governs its miscibility with different organic solvents.

While specific quantitative solubility data for DDSA in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and information from technical data sheets. DDSA is generally soluble in many common organic solvents. Its solubility in aqueous solutions, however, is limited, a property that is leveraged in the hydrophobic modification of hydrophilic polymers. One safety data sheet explicitly states that DDSA is insoluble in water.[6]

Quantitative Solubility Data

| Solvent | Chemical Class | Expected Solubility/Miscibility | Rationale |

| Acetone | Ketone | Miscible | A polar aprotic solvent capable of dissolving both the nonpolar dodecenyl chain and interacting with the polar anhydride group. General solubility is noted in the literature. |

| Toluene | Aromatic Hydrocarbon | Miscible | A nonpolar solvent that readily dissolves the long hydrophobic dodecenyl chain. General solubility is mentioned in technical documents. |

| Chloroform (CDCl₃) | Halogenated Hydrocarbon | Miscible | A common solvent for NMR analysis of DDSA, indicating good solubility. It is a moderately polar solvent. |

| Tetrahydrofuran (THF) | Ether | Miscible | A polar aprotic ether that is a good solvent for a wide range of organic compounds. |

| Diethyl Ether | Ether | Miscible | A relatively nonpolar ether that should readily dissolve DDSA due to its hydrophobic chain. |

| Hexane | Aliphatic Hydrocarbon | Miscible | A nonpolar solvent that will have strong van der Waals interactions with the C12 alkyl chain of DDSA. |

| Ethanol | Alcohol | Miscible to Partially Miscible | A polar protic solvent. The anhydride ring of DDSA can react with alcohols (esterification), which is a key aspect of its chemical reactivity. Initial miscibility is likely, but a chemical reaction may occur over time, especially with heating or catalysts. |

| Methanol | Alcohol | Partially Miscible | More polar than ethanol, which may reduce its ability to solvate the long nonpolar dodecenyl chain effectively. Reactivity with the anhydride group is also possible. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Amide | Miscible | A polar aprotic solvent that is a versatile solvent for many organic reactions and formulations. |

| Water | Protic Solvent | Immiscible/Insoluble | The hydrophobic nature of the C12 dodecenyl chain dominates, leading to very low solubility in water.[6] DDSA is also sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid. |

Experimental Protocol: Determination of Miscibility of this compound in Organic Solvents

This protocol outlines a standard method for qualitatively and quantitatively determining the miscibility or solubility of liquid DDSA in various organic solvents at ambient temperature.

1. Materials and Equipment:

-

This compound (technical grade, ~90%)

-

A range of organic solvents (e.g., acetone, toluene, ethanol, hexane, etc.)

-

Calibrated pipettes or graduated cylinders

-

Glass vials or test tubes with closures

-

Vortex mixer

-

Analytical balance (for quantitative measurements)

-

Constant temperature bath (optional, for temperature-controlled studies)

2. Procedure for Qualitative Assessment:

-

Label a series of clean, dry glass vials for each solvent to be tested.

-

Using a calibrated pipette, add 1 mL of the selected organic solvent to the corresponding vial.

-

Add 1 mL of this compound to the same vial.

-

Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 15 minutes and observe.

-

Record the observations:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Partially Miscible: The formation of two distinct liquid phases or a persistent cloudy/emulsified mixture.

-

Immiscible: Two clear, distinct liquid layers are observed.

-

3. Procedure for Quantitative Assessment (Gravimetric Method):

-

Accurately weigh a clean, dry vial.

-

Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial and record the total weight.

-

Incrementally add small, known weights of this compound to the solvent.

-

After each addition, cap the vial and vortex until the DDSA is fully dissolved.

-

Continue adding DDSA until a slight, persistent cloudiness or the formation of a separate phase is observed, indicating saturation.

-

Record the total weight of DDSA added to reach the saturation point.

-

Calculate the solubility in g/100 mL of the solvent.

4. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound may cause skin and eye irritation.[4]

-

Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

References

- 1. This compound, mixture of isomers technical grade, 90 26544-38-7 [sigmaaldrich.com]

- 2. This compound | 25377-73-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. broadview-tech.com [broadview-tech.com]

- 6. tedpella.com [tedpella.com]

The Core of Reactivity: A Technical Guide to Dodecenylsuccinic Anhydride and Hydroxyl Group Interactions

For Researchers, Scientists, and Drug Development Professionals

Dodecenylsuccinic anhydride (B1165640) (DDSA) is a branched, long-chain alkenyl succinic anhydride that has become a vital reagent for modifying hydroxyl-containing molecules. Its unique structure, featuring a C12 hydrophobic dodecenyl chain and a reactive anhydride ring, allows for the introduction of amphiphilic properties to a variety of substrates.[1] This guide provides an in-depth analysis of the reactivity of DDSA with hydroxyl groups, focusing on the reaction mechanism, influencing factors, quantitative data, and detailed experimental protocols relevant to researchers in materials science and drug development.

The Fundamental Reaction: Esterification

The core reaction between dodecenylsuccinic anhydride and a hydroxyl group is an esterification. The nucleophilic oxygen of the hydroxyl group attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a half-ester, covalently linking the dodecenylsuccinic moiety to the substrate via an ester bond. This process also generates a free carboxylic acid group, which can impart pH-responsive properties to the modified material.[2]

The general reaction can be visualized as follows:

Caption: General Reaction Scheme of DDSA with a Hydroxyl Group.

Key Factors Influencing Reactivity

The efficiency and extent of the esterification reaction are governed by several critical parameters. Understanding and controlling these factors are essential for achieving the desired degree of modification and functionality.

2.1 pH: The pH of the reaction medium is a crucial factor. The reaction is typically carried out under alkaline conditions (pH 8.5-9.0).[1][3] The basic environment facilitates the deprotonation of the hydroxyl groups on the substrate, increasing their nucleophilicity and thus their reactivity towards the anhydride.[3] However, at pH values above 9.0, hydrolysis of the anhydride can become a competing reaction, which is adverse to the esterification process.[3]

2.2 Temperature: Reaction temperature influences the rate of esterification. Generally, higher temperatures lead to a higher reaction rate.[4] For instance, studies on the modification of cotton have identified 40°C as an optimal temperature to achieve good reactivity without causing degradation of the substrate.[3]

2.3 Catalysts and Solvents: While the reaction can proceed without a catalyst, certain solvents and promoters can facilitate the process. Dimethyl sulfoxide (B87167) (DMSO) can act as a mediator, where its lone pair of electrons coordinate with the succinyl ring of the anhydride, forming an intermediate that is more susceptible to reaction with hydroxyl groups.[2] For more challenging esterifications, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are known to be highly effective for promoting reactions between anhydrides and alcohols.[5][6]

2.4 Stoichiometry and Concentration: The molar ratio of DDSA to the available hydroxyl groups on the substrate directly impacts the degree of substitution (DS). Increasing the concentration of DDSA generally leads to a higher DS, although this effect may plateau at higher concentrations.[7]

Quantitative Analysis of DDSA Modification

The extent of modification is most commonly quantified by the Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per monomer unit of a biopolymer.[1] The DS is a critical parameter that dictates the physicochemical properties of the resulting material, such as its hydrophobicity, solubility, and self-assembly behavior.

| Substrate | DDSA/Substrate Ratio (w/w) | pH | Temperature (°C) | Reaction Time (h) | Degree of Substitution (DS) | Reference |

| Corn Starch | 10% | 8.5-9.0 | 40 | Not Specified | 0.0256% | [8] |

| Quinoa Starch | Not Specified | Not Specified | Not Specified | Not Specified | 0.0023 - 0.0095 | [2] |

| Cellulose (B213188) Diacetate | Varied | Not Specified | Varied | Varied | Up to 0.41 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of DDSA with hydroxyl-containing substrates.

Protocol 1: Modification of Polysaccharides in an Aqueous Medium

This protocol describes a general method for the esterification of polysaccharides such as starch or chitosan (B1678972) with DDSA.[1]

Materials:

-

Polysaccharide (e.g., high-purity starch, chitosan)

-

This compound (DDSA)

-

Sodium hydroxide (B78521) (NaOH) solution (3% w/v)

-

Hydrochloric acid (HCl) solution (for pH adjustment)

-

Ethanol (B145695) (95%)

-

Deionized water

-

pH meter, stirring hot plate, centrifuge, freeze-dryer

Procedure:

-

Slurry Preparation: Prepare a 30% (w/v) aqueous slurry of the polysaccharide in deionized water.

-

pH Adjustment: While stirring vigorously, adjust the pH of the slurry to 8.5-9.0 using 3% NaOH solution.

-

DDSA Addition: Add the desired amount of DDSA (e.g., 10% w/w of the polysaccharide) to the slurry.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 40°C) with continuous stirring for a specified duration (e.g., 4 hours). Monitor and maintain the pH between 8.5 and 9.0 by adding NaOH solution as needed.

-

Neutralization and Washing: After the reaction, neutralize the mixture to pH 7.0 with HCl solution. Wash the modified polysaccharide by centrifuging the slurry and resuspending the pellet in deionized water. Repeat this washing step three times.

-

Final Wash and Drying: Perform a final wash with 95% ethanol to remove unreacted DDSA. Dry the final product, for instance, by freeze-drying.

Caption: Experimental Workflow for Polysaccharide Modification with DDSA.

Protocol 2: Synthesis of DDSA-Modified Hydrogels for Drug Delivery

This protocol outlines the preparation of DDSA-modified chitosan hydrogels for the encapsulation and sustained release of hydrophobic drugs.[1][9]

Materials:

-

DDSA-modified chitosan (synthesized as per Protocol 1)

-

Hydrophobic drug (e.g., thymol)

-

Glacial acetic acid

-

Deionized water

-

Magnetic stirrer

-

Molds for hydrogel formation

Procedure:

-

Polymer Solution Preparation: Prepare a solution of DDSA-modified chitosan (e.g., 2% w/v) in a dilute aqueous solution of glacial acetic acid (e.g., 1% v/v) by stirring until fully dissolved.

-

Drug Loading: Dissolve the hydrophobic drug into the polymer solution. The concentration will depend on the desired loading.

-

Hydrogel Formation: Cast the drug-loaded polymer solution into appropriate molds and allow it to gel. The gelation process can be facilitated by physical interactions or the addition of a cross-linking agent depending on the specific formulation.

Application in Drug Development: Enhancing Hydrophobic Drug Delivery

The modification of hydrophilic biopolymers like chitosan and starch with DDSA is a powerful strategy in drug delivery. The introduction of the hydrophobic dodecenyl chain creates an amphiphilic macromolecule capable of forming nanoparticles or hydrogels that can encapsulate and stabilize hydrophobic drugs, which are often challenged by poor aqueous solubility.[1] This enhances drug loading and allows for sustained release profiles, improving therapeutic efficacy.[9]

Caption: Logical Flow of DDSA Application in Drug Delivery.

Conclusion

The esterification reaction between this compound and hydroxyl groups provides a versatile and effective method for hydrophobically modifying a wide range of substrates. This is particularly valuable in the fields of materials science and pharmaceuticals, where the ability to tune the physicochemical properties of biopolymers can lead to advanced materials for applications such as controlled drug delivery, coatings, and hydrogels. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve a desired degree of substitution to optimize material performance for specific applications. The protocols and data presented in this guide serve as a foundational resource for professionals working with this important chemical modification.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl :: BioResources [bioresources.cnr.ncsu.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Modification of Cellulose with Succinic Anhydride in TBAA/DMSO Mixed Solvent under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dodecenylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Dodecenylsuccinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate, widely utilized as a curing agent for epoxy resins, a size-modifying agent for paper, and a cross-linking agent in various polymer systems.[1][2] Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in final applications. This guide provides a comprehensive overview of the thermal behavior of DDSA, including its stability, decomposition pathways, and the methodologies used for its characterization.

Thermal Stability of Dodecenylsuccinic Anhydride

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For DDSA, this is a crucial aspect, especially in applications like epoxy curing, which involves heating. While detailed thermogravimetric analysis (TGA) data for pure DDSA is not extensively available in the public domain, its general thermal characteristics can be inferred from its physical properties and its behavior in polymer systems.

DDSA is known to be stable under normal storage conditions. However, when heated to decomposition, it emits acrid smoke and irritating fumes.[1][3] This decomposition process involves the breakdown of the molecule into smaller, volatile fragments. The presence of impurities or catalysts can significantly influence the onset and rate of decomposition.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | References |

| Boiling Point | 150 °C at 3 mm Hg | [1][3] |

| 350 °C (at atmospheric pressure) | [4] | |

| Flash Point | 167 °C | [4] |

| >230 °F (>110 °C) | [1][3] | |

| Auto-ignition Point | Not self-igniting | [4] |

| Decomposition | Emits acrid smoke and irritating fumes upon heating to decomposition. | [1][3] |

Note: The significant difference in boiling point values is likely due to the different pressures at which they were measured.

A study on bio-based epoxy-anhydride thermosets provides some insight into the thermal behavior of DDSA in a mixture. Thermogravimetric analysis (TGA) thermograms of DDSA, epoxidized sucrose (B13894) soyate (ESS), and their mixture were presented, indicating the temperature ranges at which these materials degrade.[5] While specific decomposition temperatures for pure DDSA were not detailed, the TGA curve for DDSA would show a characteristic weight loss as the temperature increases, signifying its decomposition.

Thermal Decomposition Pathways

The thermal decomposition of succinic anhydride derivatives, including DDSA, can proceed through several pathways. A common mechanism for the decomposition of polyesters containing succinate (B1194679) units is β-hydrogen bond scission.[6][7][8] This process can lead to the formation of vinyl- and carboxyl-terminated molecules.

Another potential decomposition pathway is a cyclization mechanism, which can result in the formation of succinic anhydride.[6] In the case of DDSA, the long dodecenyl chain can also undergo fragmentation and rearrangement at high temperatures.

The following diagram illustrates a plausible, simplified decomposition pathway for this compound.

Caption: A logical diagram illustrating the potential thermal decomposition pathways of this compound (DDSA) when subjected to high temperatures.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of DDSA are typically investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, residual mass, and can provide insights into the kinetics of decomposition.

Experimental Protocol for TGA:

-

Instrument: A thermogravimetric analyzer (e.g., SETARAM SETSYS TG-DTA 16/18).[6]

-

Sample Preparation: A small amount of the DDSA sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[6]

-

Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[6]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[6][7]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like DDSA.

Caption: A flowchart outlining the key steps involved in the thermal analysis of this compound using techniques like TGA and DSC.

3.2. Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of the decomposition process, kinetic analysis of the TGA data can be performed. Isoconversional methods, such as the Friedman method, and model-fitting methods are employed to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α).[7] This information is crucial for predicting the thermal lifetime of materials containing DDSA and for optimizing processing conditions.

Safety and Handling

DDSA is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation.[4] It is also an eye irritant.[4] When handling DDSA, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection in case of insufficient ventilation, should be used.[4] It is combustible when exposed to heat or flame and can react with oxidizing materials.[1][3]

References

- 1. This compound | 25377-73-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. tedpella.com [tedpella.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]

- 7. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dodecenylsuccinic Anhydride: A Technical Safety Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and use of Dodecenylsuccinic anhydride (B1165640) (DDSA) in a laboratory setting.

Dodecenylsuccinic anhydride (DDSA) is a chemical intermediate with versatile applications, notably as a curing agent for epoxy resins and a modifying agent for biopolymers in drug delivery systems. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols necessary for the safe use of DDSA in a laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The Global Harmonized System (GHS) of Classification and Labelling of Chemicals identifies DDSA as causing skin irritation, serious eye irritation, and potentially causing an allergic skin reaction.[2][3][4] It may also cause respiratory irritation.[5][6]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |

| Skin Sensitization | 1/1A | H317: May cause an allergic skin reaction[2][7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation[5][6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life[8][9] |

Physical and Chemical Properties

DDSA is a clear, light-yellow, viscous liquid.[5][10] It is sensitive to moisture and can hydrolyze into the corresponding dicarboxylic acid.[11]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear, light yellow liquid[5][12] |

| Molecular Formula | C16H26O3[2][3] |

| Molecular Weight | 266.38 g/mol [2][3] |

| Boiling Point | 150 °C at 3 mmHg[7] |

| Density | 1.005 g/mL at 25 °C[7] |

| Specific Gravity | 1.005 g/cm³[5] |

| Vapor Pressure | 76.5 Pa at 20 °C[13] |

| Flash Point | 113 °C (closed cup)[7] |

| Solubility | Generally soluble in organic solvents like acetone (B3395972) and toluene; limited solubility in aqueous solutions |

Toxicological Data

Exposure to DDSA can lead to adverse health effects. It is harmful if swallowed, in contact with skin, or if inhaled.[5]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value |

| Oral LD50 | Rat | 2550 mg/kg[6] |

| Dermal LD50 | Rabbit | 6200 mg/kg[6] |

| Inhalation LCLo | Rat | 1220 mg/m³/4h[10] |

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with DDSA.

Handling

-

Ventilation: Use only in well-ventilated areas with local exhaust ventilation to control airborne exposures.[2][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly sealed safety goggles or a face shield.[3][4][5]

-

Hand Protection: Wear suitable protective gloves (e.g., rubber or PVC gloves).[6] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[4]

-

Skin Protection: Wear protective clothing to prevent skin contact.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5][14]

-

-

Hygiene: Wash hands thoroughly after handling and before breaks.[2][3] Do not eat, drink, or smoke in work areas.[2] Contaminated work clothing should not be allowed out of the workplace.[8]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][11]

-

Moisture: DDSA is moisture-sensitive.[3] Hydrolysis can occur, affecting the quality of the product.[11] Once opened, consider blanketing the remaining material with an inert gas like nitrogen before resealing.[11]

-

Incompatibilities: Keep away from strong oxidizing agents.[13]

-

Shelf Life: The typical shelf life is 12 months when stored under recommended conditions.[11][12]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]

-

Skin Contact: Immediately wash off with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or rash occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[2][3]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Workflow for handling a this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4][8]

-

Special Hazards: Combustion may produce carbon oxides.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Disposal Considerations

Dispose of DDSA and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[3][4]

This guide is intended to provide essential safety information for the laboratory use of this compound. It is imperative that all users read and understand the Safety Data Sheet (SDS) provided by the supplier before working with this chemical.

References

- 1. scribd.com [scribd.com]

- 2. chemos.de [chemos.de]

- 3. tousimis.com [tousimis.com]

- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 5. tedpella.com [tedpella.com]

- 6. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]

- 7. This compound, mixture of isomers technical grade, 90 26544-38-7 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. serva.de [serva.de]

- 10. This compound | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. broadview-tech.com [broadview-tech.com]

- 13. carlroth.com [carlroth.com]

- 14. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Dodecenylsuccinic Anhydride (DDSA) in Epoxy Resin Curing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Dodecenylsuccinic anhydride (B1165640) (DDSA) as a curing agent for epoxy resins. DDSA is a crucial component in formulations where flexibility, enhanced toughness, and superior electrical insulation are required.[1][2] This document outlines the curing mechanism, detailed experimental procedures, and expected material properties, making it an essential resource for professionals in materials science and related fields.

Introduction to DDSA as an Epoxy Curing Agent

Dodecenylsuccinic anhydride is a liquid cyclic anhydride that serves as a hardener for epoxy resins.[2] Its long, branched C12 hydrocarbon chain imparts significant flexibility to the cured epoxy system, a key advantage over more rigid curing agents.[2][3] This "internal plasticization" effect helps to prevent cracking under thermal cycling or mechanical stress.[2]

Key advantages of using DDSA include:

-

Enhanced Flexibility and Toughness: The long aliphatic chain in DDSA's molecular structure provides exceptional flexibility and toughness to the cured epoxy.[3]

-

Long Pot Life: Compared to amine-based curing agents, DDSA offers a significantly longer pot life, typically 3 to 4 days, allowing for more processing time.[3]

-

Low Viscosity and Easy Handling: DDSA blends easily with epoxy resins, resulting in low-viscosity mixtures that improve processing and handling.[3]

-

Excellent Electrical Properties: DDSA-cured epoxies exhibit superior electrical insulation properties, making them suitable for electrical potting and encapsulation.[1][4]

-

Low Moisture Absorption: The hydrophobic nature of the C12 carbon chain in DDSA results in cured systems with low moisture absorption.[2][4]

Curing Mechanism